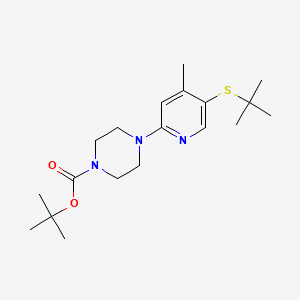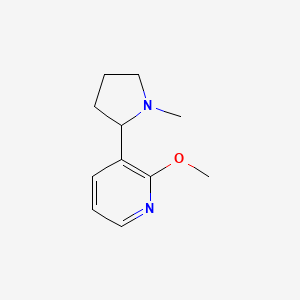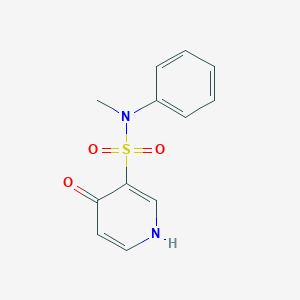![molecular formula C8H7N3S B11803315 8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
8-Methylpyrido[2,3-d]pyridazine-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpyrido[2,3-d]pyridazine-5-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It belongs to the class of thiophenols and is characterized by a pyridazine ring fused with a pyridine ring, with a thiol group attached at the 5th position and a methyl group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[2,3-d]pyridazine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The cyclization process is facilitated by the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Methylpyrido[2,3-d]pyridazine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridazine ring or the thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyridazine or pyridine rings .
Aplicaciones Científicas De Investigación
8-Methylpyrido[2,3-d]pyridazine-5-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in material science for the development of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of 8-Methylpyrido[2,3-d]pyridazine-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound can interact with nucleophilic sites on DNA or RNA, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
8-Methylpyrido[2,3-d]pyridazine-5-thiol can be compared with other similar compounds, such as:
Pyridazine derivatives: These include compounds like pyridazinone, which also have a pyridazine ring but differ in their functional groups and biological activities.
Thiophenols: Compounds with a thiol group attached to an aromatic ring, which share similar chemical reactivity but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of a pyridazine ring fused with a pyridine ring and the presence of both a thiol and a methyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7N3S |
|---|---|
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
8-methyl-6H-pyrido[2,3-d]pyridazine-5-thione |
InChI |
InChI=1S/C8H7N3S/c1-5-7-6(3-2-4-9-7)8(12)11-10-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
PTCZHWOHQIXQDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)C2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


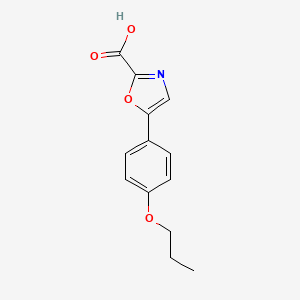

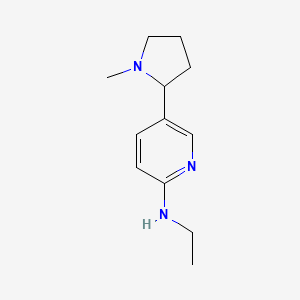
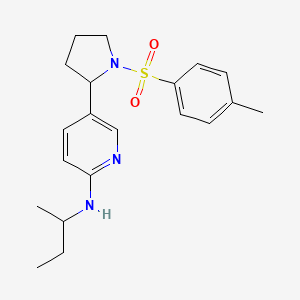


![(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate](/img/structure/B11803262.png)

